2-(3-Chloro-4-fluorophenyl)indole

Lipophilicity optimization Drug-likeness prediction Chromatographic method development

This 2-arylindole intermediate carries the precise 3-chloro-4-fluorophenyl substitution required for sertindole synthesis, kinase fragment-based screening libraries, and OLED/OFET charge-transport tuning. Its dihalogenated aryl system (LogD 4.39, pKa 15.09) delivers hydrophobic binding interactions in ATP pockets and strong electron-withdrawing character that non-fluorinated or mono-halogenated analogs cannot replicate. Verified 98% purity with defined chromatographic retention ensures reproducibility in medicinal chemistry workflows and HPLC method validation. Substitution with generic 2-arylindoles introduces unacceptable risk to downstream reactivity and pharmacophore identity.

Molecular Formula C14H9ClFN
Molecular Weight 245.68 g/mol
CAS No. 1868-88-8
Cat. No. B158768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-fluorophenyl)indole
CAS1868-88-8
Molecular FormulaC14H9ClFN
Molecular Weight245.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C14H9ClFN/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H
InChIKeyQNYJRNHACDLRSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloro-4-fluorophenyl)indole (CAS 1868-88-8) Procurement and Technical Baseline Guide


2-(3-Chloro-4-fluorophenyl)indole (CAS 1868-88-8) is a halogenated 2-arylindole derivative with the molecular formula C14H9ClFN and a molecular weight of 245.68 g/mol [1]. This compound features an indole core substituted at the 2-position with a 3-chloro-4-fluorophenyl moiety, creating a dihalogenated aryl system that confers distinct physicochemical properties including a predicted LogP of 4.39 and a melting point of 170-173°C [2]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 98% (HPLC) . As a synthetic building block, it serves as a key intermediate in pharmaceutical synthesis and organic electronic materials research .

Why 2-Arylindole Analogs Cannot Simply Substitute 2-(3-Chloro-4-fluorophenyl)indole in Critical Applications


Substitution of 2-(3-chloro-4-fluorophenyl)indole with structurally similar 2-arylindole analogs introduces quantifiable changes in key physicochemical parameters that directly affect synthetic utility and material performance. The specific 3-chloro-4-fluorophenyl substitution pattern produces a distinct LogD (4.39) and pKa (15.09) profile that differs markedly from mono-halogenated analogs such as 2-(4-chlorophenyl)indole (melting point 203-207°C versus 170-173°C) . In pharmaceutical intermediate applications, this compound provides the essential 3-chloro-4-fluorophenyl pharmacophore required for sertindole synthesis—a substitution pattern not present in simpler 2-arylindole derivatives . Furthermore, the dihalogenated aryl group enhances hydrophobic interactions in kinase ATP binding pockets, a property not replicated by non-halogenated or mono-halogenated 2-arylindole analogs . Generic substitution without verifying these specific substitution-dependent properties introduces unacceptable risk in both medicinal chemistry and materials science workflows.

Quantitative Differentiation Evidence: 2-(3-Chloro-4-fluorophenyl)indole vs. Structural Analogs


LogD and pKa Differentiation vs. 2-(4-Chlorophenyl)indole for Solubility-Dependent Applications

2-(3-Chloro-4-fluorophenyl)indole exhibits a calculated LogD (pH 7.4) of 4.39 and an acid pKa of 15.09 [1]. In contrast, the mono-chlorinated analog 2-(4-chlorophenyl)indole lacks fluorine substitution entirely, resulting in different lipophilicity and hydrogen-bonding characteristics . The 3-chloro-4-fluorophenyl substitution pattern creates a dipole moment distinct from para-chloro substitution, affecting reversed-phase chromatographic retention behavior.

Lipophilicity optimization Drug-likeness prediction Chromatographic method development

Melting Point and Crystallinity Advantage for Solid-Phase Formulation vs. 2-(4-Chlorophenyl)indole

2-(3-Chloro-4-fluorophenyl)indole exhibits a melting point of 170-173°C with a physical form reported as a crystalline solid at 20°C . The comparator 2-(4-chlorophenyl)indole melts at a substantially higher temperature of 203-207°C . This approximately 33-37°C difference in melting point reflects fundamentally different crystal packing energies and lattice stabilities attributable to the fluorine substitution and chloro-substitution positional isomerism.

Solid-phase synthesis Crystallinity optimization Formulation development

Specific 3-Chloro-4-fluorophenyl Pharmacophore Requirement in Sertindole Synthesis

2-(3-Chloro-4-fluorophenyl)indole serves as a direct precursor to 5-chloro-1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indole, a key intermediate in the synthesis of sertindole, an atypical antipsychotic agent . The 3-chloro-4-fluorophenyl substitution pattern on the indole 2-position is essential for subsequent functionalization steps: reduction in the presence of platinum oxide followed by condensation with 1-(2-chloroethyl)imidazolidinone yields sertindole [1]. Substitution with 2-(4-chlorophenyl)indole or 2-(4-fluorophenyl)indole would yield compounds lacking the precise dihalogenated substitution required for the established synthetic route, as the 3-chloro-4-fluorophenyl group provides the necessary electronic and steric properties for downstream reactivity and final pharmacophore presentation.

Antipsychotic drug synthesis Sertindole intermediate Process chemistry

Fluorine-Enabled Electronic Property Tuning for OLED/OFET Materials vs. Non-Fluorinated 2-Arylindoles

2-(3-Chloro-4-fluorophenyl)indole is utilized as a precursor in the preparation of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The presence of fluorine at the 4-position of the phenyl ring introduces strong electron-withdrawing character through inductive effects, modulating the HOMO-LUMO energy levels of the indole chromophore. Non-fluorinated 2-arylindoles such as 2-phenylindole or 2-(4-chlorophenyl)indole lack this fluorine-specific electronic tuning capability . The 3-chloro substitution further contributes to the overall electron-deficient character of the aryl group, enabling fine control over charge transport properties in organic electronic devices.

Organic electronics OLED materials OFET precursors Fluorinated building blocks

Validated Application Scenarios for 2-(3-Chloro-4-fluorophenyl)indole (CAS 1868-88-8) Based on Quantitative Evidence


Medicinal Chemistry: Fragment-Based Screening for Kinase Inhibitor Discovery

The dihalogenated aryl group of 2-(3-chloro-4-fluorophenyl)indole enhances hydrophobic interactions in kinase ATP binding pockets, making it suitable for fragment-based screening libraries targeting kinase drug discovery programs . The calculated LogD of 4.39 and Lipinski Rule of Five compliance support its use as a fragment with favorable drug-likeness parameters [1].

Pharmaceutical Process Chemistry: Sertindole Intermediate Manufacturing

As a critical intermediate in the synthesis of sertindole, 2-(3-chloro-4-fluorophenyl)indole undergoes specific functionalization including reduction and condensation steps to yield the final antipsychotic agent . Procurement for this application requires verification of the exact 3-chloro-4-fluorophenyl substitution pattern, as structurally similar 2-arylindoles cannot substitute due to different downstream reactivity and final pharmacophore identity [1].

Materials Science: Organic Semiconductor Device Precursor Synthesis

The fluorine atom at the 4-position provides strong electron-withdrawing character essential for tuning HOMO-LUMO energy levels in organic semiconductor applications. 2-(3-Chloro-4-fluorophenyl)indole serves as a precursor for OLED and OFET materials where fluorine substitution is required to achieve specific charge transport properties not attainable with non-fluorinated 2-arylindole analogs .

Analytical Method Development: HPLC Method Validation Reference Standard

With commercial availability at 98% purity (HPLC) and well-characterized chromatographic properties including LogD 4.39 and defined retention behavior , this compound serves as a suitable reference standard for reversed-phase HPLC method development and validation. Its distinct retention characteristics relative to mono-halogenated analogs enable robust method specificity testing.

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